molecular formula C12H10O3S B146851 [1,1'-Biphenyl]-4-sulfonic acid CAS No. 2113-68-0

[1,1'-Biphenyl]-4-sulfonic acid

Cat. No. B146851
CAS RN: 2113-68-0
M. Wt: 234.27 g/mol
InChI Key: XDTYUYVIGLIFCW-UHFFFAOYSA-N
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Description

The compound “[1,1'-Biphenyl]-4-sulfonic acid” is a biphenyl derivative where a sulfonic acid group is attached to the fourth carbon of one of the phenyl rings. This functional group makes the compound an interesting candidate for various chemical applications due to its potential for forming sulfonate complexes and its reactivity in sulfonation reactions .

Synthesis Analysis

The synthesis of biphenyl sulfonic acid derivatives can be achieved through different methods. For instance, the sulfonation of biphenyl leads to the formation of the 4-sulfonic acid, among other sulfonated products . Novel sulfonic acid functionalized ionic liquids have been used to catalyze multicomponent reactions, indicating the versatility of sulfonic acid derivatives in synthesis . Additionally, biphenyl-based sulfonic acid derivatives have been synthesized for anhydrous proton conduction, where the sulfonic acid moiety is attached to the biphenyl core .

Molecular Structure Analysis

The molecular structure of biphenyl sulfonic acid derivatives can significantly influence their properties. For example, the presence of a single sulfonato ligand in certain bis-phenylbismuth sulfonates has been shown to increase bactericidal activity towards Helicobacter pylori . The molecular structure of these compounds is characterized by polymeric helical chain structures with four-coordinate Bi atoms bridging between two sulfonate O atoms .

Chemical Reactions Analysis

Biphenyl sulfonic acid derivatives participate in various chemical reactions. The sulfonation process itself is a key reaction where the position of the sulfonic acid group on the biphenyl ring is determined by the reactivity order of the positions on the ring . Furthermore, the introduction of sulfonic acid groups into polymers has been shown to enhance their solubility and thermal stability, as well as to provide sites for proton conduction .

Physical and Chemical Properties Analysis

The introduction of sulfonic acid groups into biphenyl derivatives alters their physical and chemical properties. Sulfonated polyimides display good solubility in aprotic solvents and high desulfonation temperatures, indicating the stability of the sulfonic acid groups . The presence of sulfonic acid groups also affects the electrochemical properties, as seen in mesomorphic 4-(4'-alkoxy-(1,1'-biphenyl)-4-oxy)butane-1-sulfonic acids, which exhibit smectic phases and form lamellar proton conducting pathways . The thermal, electrochemical, and morphological characteristics of sulfonated polymers are influenced by the degree of sulfonation, which can be tailored to achieve desired properties .

Relevant Case Studies

Case studies involving “[1,1'-Biphenyl]-4-sulfonic acid” derivatives demonstrate their potential in various applications. For instance, the increased bactericidal activity of bis-phenylbismuth sulfonates against Helicobacter pylori is a significant finding in the medical field . In materials science, the synthesis of novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone shows the utility of sulfonic acid derivatives in creating high-performance materials with desirable properties such as high proton conductivity and mechanical strength .

Scientific Research Applications

Sulfonation Reactions

  • Biphenyl and its derivatives, including [1,1'-Biphenyl]-4-sulfonic acid, undergo sulfonation reactions. These reactions are crucial in organic synthesis and material science. For instance, the sulfonation of biphenyl leads to the formation of 4-sulfonic acid and other derivatives (Cerfontain, Zou, Bakker, & 邹友思, 1994).

Electrochemical Properties

  • Biphenyl-based sulfonic acid derivatives have been synthesized for applications like anhydrous proton conduction. These compounds exhibit unique electrochemical properties, useful in areas like fuel cell technology (Tan, Wang, Liang, Weixing, & Wu, 2013).

Liquid Crystals

  • Sulfonic acid compounds derived from biphenyl, such as 4-alkoxy-4′-butyloxy-sulfonate-biphenyl, show thermotropic liquid crystalline behavior. These materials have potential applications in display technologies and optical devices (Yong, 2012).

Proton Exchange Membranes

  • Sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized using sulfonated 4-fluorobenzophenone and derivatives of [1,1'-Biphenyl]-4-sulfonic acid, are used in proton exchange membranes for fuel cells. These materials have high proton conductivity and are suitable for polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Water Stability and Proton Conductivity

  • Novel sulfonated polyimides, synthesized from derivatives of biphenyl sulfonic acid, exhibit high water stability and proton conductivity. These properties are crucial for applications in areas like membrane technology and water purification (Watari, Fang, Tanaka, Kita, Okamoto, & Hirano, 2004).

Environmental Applications

  • Biphenyl sulfonic acid derivatives are investigated for their potential in environmental remediation, specifically in the selective extraction of ions like strontium and cesium from aqueous solutions. This has implications for waste treatment and pollution control (James, Harding, Robshaw, Bramall, Ogden, & Dawson, 2019).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-phenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTYUYVIGLIFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2217-82-5 (hydrochloride salt)
Record name 4-Hydroxybiphenyl-O-sulfonic acid
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DSSTOX Substance ID

DTXSID5062186
Record name [1,1'-Biphenyl]-4-sulfonic acid
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Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

[1,1'-Biphenyl]-4-sulfonic acid

CAS RN

2113-68-0
Record name [1,1′-Biphenyl]-4-sulfonic acid
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Record name 4-Hydroxybiphenyl-O-sulfonic acid
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Record name 4-Biphenylsulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Synthesis routes and methods

Procedure details

Biphenyl (46.3 g, 0.3 mol) was dissolved in 500 ml of chloroform. The solution was cooled in an ice/water bath. Chlorosulfonic acid (19.9 ml, 1 eq) was added dropwise over 30 min. The ice/water bath was removed and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and the solid was washed with CHCl3 to provide 41.2 g of biphenyl-4-sulfonic acid as a white solid.
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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